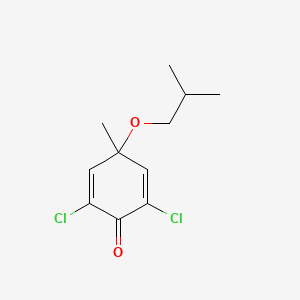
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C11H14Cl2O2 It is a derivative of cyclohexadienone and is characterized by the presence of two chlorine atoms, a methyl group, and a 2-methylpropoxy group attached to the cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one typically involves the reaction of 2,6-dichloro-4-methylphenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexadienone derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-methylphenol: A precursor in the synthesis of the target compound.
2,6-Dichloro-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: A structurally similar compound with different substituents.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Another cyclohexadienone derivative with tert-butyl groups.
Uniqueness
2,6-Dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
61306-44-3 |
|---|---|
Formule moléculaire |
C11H14Cl2O2 |
Poids moléculaire |
249.13 g/mol |
Nom IUPAC |
2,6-dichloro-4-methyl-4-(2-methylpropoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14Cl2O2/c1-7(2)6-15-11(3)4-8(12)10(14)9(13)5-11/h4-5,7H,6H2,1-3H3 |
Clé InChI |
LKTUTCMLNYUSHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1(C=C(C(=O)C(=C1)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


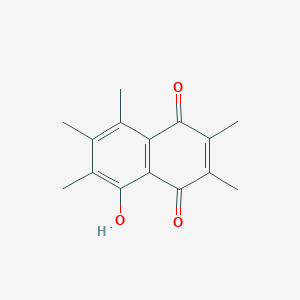
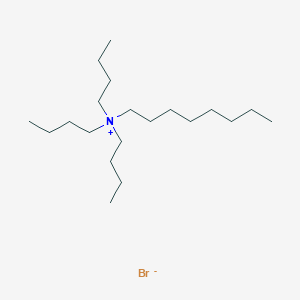
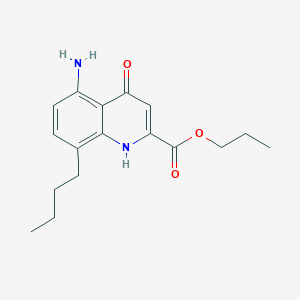

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)
![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)
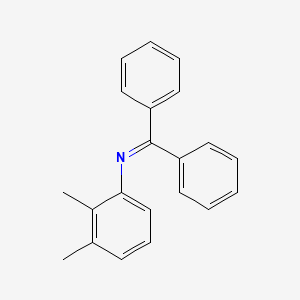


![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
